2'-Azido[1,1'-biphenyl]-2-YL acetate
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Overview
Description
2’-Azido[1,1’-biphenyl]-2-YL acetate is an organic compound that features an azido group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the diazo transfer reaction, where an azide source such as sodium azide (NaN₃) is used to introduce the azido group under mild conditions . The reaction can be carried out in polar aprotic solvents like acetonitrile or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of 2’-Azido[1,1’-biphenyl]-2-YL acetate may involve continuous-flow synthesis techniques to ensure safety and efficiency. Continuous-flow systems allow for precise control of reaction conditions and minimize the risks associated with handling azides, which can be potentially explosive .
Chemical Reactions Analysis
Types of Reactions
2’-Azido[1,1’-biphenyl]-2-YL acetate can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, replacing other functional groups on the biphenyl ring.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Common Reagents and Conditions
Sodium Azide (NaN₃): Used for introducing the azido group via nucleophilic substitution.
Lithium Aluminum Hydride (LiAlH₄): Used for reducing the azido group to an amine.
Copper Catalysts: Used in CuAAC reactions to form triazoles.
Major Products Formed
Amines: Formed by the reduction of the azido group.
Triazoles: Formed by CuAAC reactions.
Scientific Research Applications
2’-Azido[1,1’-biphenyl]-2-YL acetate has several applications in scientific research:
Medicinal Chemistry: Used as a precursor for synthesizing bioactive molecules, including potential drug candidates.
Materials Science: Employed in the development of advanced materials with specific properties, such as polymers and coatings.
Chemical Biology: Utilized in bioconjugation techniques to label biomolecules for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of 2’-Azido[1,1’-biphenyl]-2-YL acetate involves its ability to undergo various chemical transformations. The azido group can act as a nucleophile in substitution reactions or be reduced to an amine, which can then participate in further reactions. The compound’s reactivity is largely due to the presence of the azido group, which can form reactive intermediates such as nitrenes and iminophosphoranes .
Comparison with Similar Compounds
Similar Compounds
2-Azido-1,3-dimethylimidazolinium chloride: Another azido compound used in diazo transfer reactions.
Azidothymidine (AZT): An azido compound used as an antiviral drug.
Uniqueness
2’-Azido[1,1’-biphenyl]-2-YL acetate is unique due to its biphenyl structure, which provides a rigid framework that can influence the compound’s reactivity and interactions with other molecules. This structural feature distinguishes it from other azido compounds and makes it valuable for specific applications in organic synthesis and materials science .
Properties
CAS No. |
94158-06-2 |
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Molecular Formula |
C14H11N3O2 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
[2-(2-azidophenyl)phenyl] acetate |
InChI |
InChI=1S/C14H11N3O2/c1-10(18)19-14-9-5-3-7-12(14)11-6-2-4-8-13(11)16-17-15/h2-9H,1H3 |
InChI Key |
GMVZMOSNADWWKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C2=CC=CC=C2N=[N+]=[N-] |
Origin of Product |
United States |
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